molecular formula C14H16O3 B11878213 Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate

Cat. No.: B11878213
M. Wt: 232.27 g/mol
InChI Key: TVZUBZRXMWKSHF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of an ethyl ester group attached to a chromenyl ring system. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methyl-2H-chromen-2-yl)acetate typically involves the Pechmann condensation reaction. This reaction is a well-known method for the synthesis of coumarins and involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the reaction can be carried out using 2-methylphenol (o-cresol) and ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction is usually conducted under reflux conditions, and the product is isolated by crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-2H-chromen-2-yl)acetate involves its interaction with various molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound may exert its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate can be compared with other similar coumarin derivatives:

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-(2-methylchromen-2-yl)acetate

InChI

InChI=1S/C14H16O3/c1-3-16-13(15)10-14(2)9-8-11-6-4-5-7-12(11)17-14/h4-9H,3,10H2,1-2H3

InChI Key

TVZUBZRXMWKSHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C=CC2=CC=CC=C2O1)C

Origin of Product

United States

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